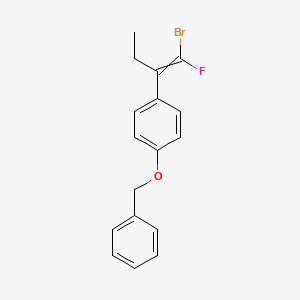
4,6-Didodecoxypyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Didodecoxypyrimidin-2-amine is a chemical compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry, agriculture, and materials science. The structure of this compound includes a pyrimidine ring substituted with two dodecoxy groups at positions 4 and 6, and an amino group at position 2.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Didodecoxypyrimidin-2-amine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving malononitrile and formamide in the presence of a base such as sodium ethoxide.
Substitution with Dodecoxy Groups:
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 4,6-Didodecoxypyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dodecoxy groups can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Dodecyl bromide, potassium carbonate, ammonia, and other nucleophiles.
Major Products Formed:
Oxidation: Oxidized derivatives of the pyrimidine ring.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted pyrimidine derivatives with various functional groups replacing the dodecoxy groups.
Scientific Research Applications
4,6-Didodecoxypyrimidin-2-amine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in the development of new materials with specific properties.
Biology: The compound can be used in the study of biological processes and as a potential lead compound for drug discovery.
Medicine: It may have potential therapeutic applications, particularly in the development of new pharmaceuticals targeting specific diseases.
Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 4,6-Didodecoxypyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The amino group at position 2 allows the compound to form hydrogen bonds with biological molecules, potentially inhibiting or modulating their activity. The dodecoxy groups may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and improving its bioavailability.
Comparison with Similar Compounds
2-Amino-4,6-dimethoxypyrimidine: This compound has methoxy groups instead of dodecoxy groups and is used in the synthesis of various pharmaceuticals.
2-Amino-4,6-dichloropyrimidine: This compound has chlorine atoms instead of dodecoxy groups and is known for its antiviral properties.
2-Amino-4,6-dihydroxypyrimidine: This compound has hydroxyl groups instead of dodecoxy groups and is used in the synthesis of nucleic acid analogs.
Uniqueness: 4,6-Didodecoxypyrimidin-2-amine is unique due to the presence of long dodecoxy chains, which can significantly influence its chemical properties, such as solubility and lipophilicity
Properties
Molecular Formula |
C28H53N3O2 |
|---|---|
Molecular Weight |
463.7 g/mol |
IUPAC Name |
4,6-didodecoxypyrimidin-2-amine |
InChI |
InChI=1S/C28H53N3O2/c1-3-5-7-9-11-13-15-17-19-21-23-32-26-25-27(31-28(29)30-26)33-24-22-20-18-16-14-12-10-8-6-4-2/h25H,3-24H2,1-2H3,(H2,29,30,31) |
InChI Key |
BCOBJTPFEQNFJV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC(=NC(=N1)N)OCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


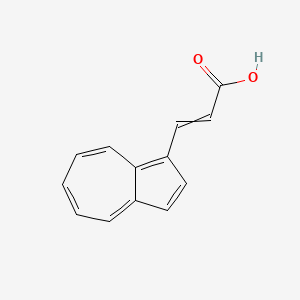

![Methyl 2-azabicyclo[2.2.1]hept-5-en-2-ylacetate](/img/structure/B12531623.png)
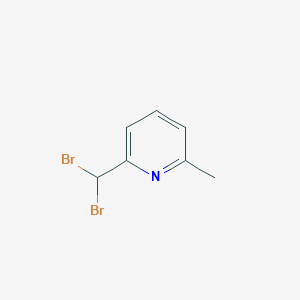
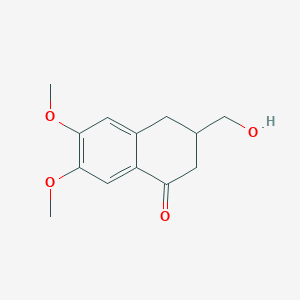
![1-[(Methyldisulfanyl)methyl]-4-nitrobenzene](/img/structure/B12531633.png)
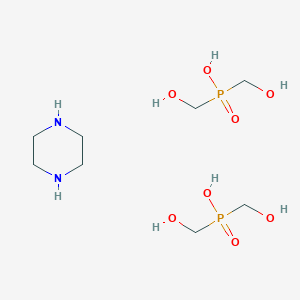
![1-(3-{[4-(2-Hydroxyphenyl)piperazin-1-yl]methyl}benzoyl)piperidin-2-one](/img/structure/B12531647.png)
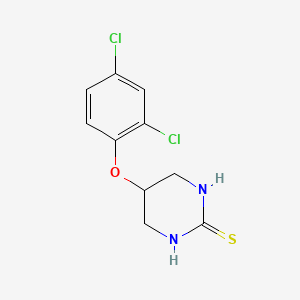
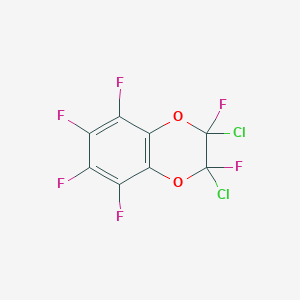
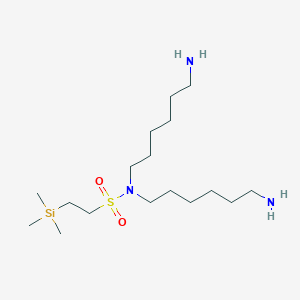
![Dibenzo[b,d]thiophene-1,2,8,9-tetramine](/img/structure/B12531674.png)
![1,1'-[(5-Iodo-1,3-phenylene)di(ethene-2,1-diyl)]bis(3,5-di-tert-butylbenzene)](/img/structure/B12531678.png)
